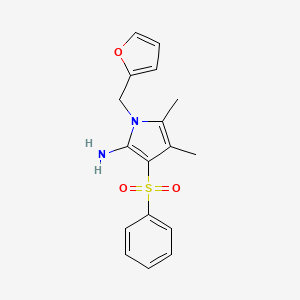![molecular formula C5H4N4O B11475764 Tetrazolo[1,5-a]pyridin-8-ol CAS No. 7477-06-7](/img/structure/B11475764.png)
Tetrazolo[1,5-a]pyridin-8-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrazolo[1,5-a]pyridin-8-ol is a heterocyclic compound that contains both a tetrazole and a pyridine ring fused together
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrazolo[1,5-a]pyridin-8-ol can be synthesized through various methods. One common approach involves the cyclization of 2-aminopyridine with sodium azide under acidic conditions. Another method includes the reaction of 2-chloropyridine with sodium azide followed by hydrolysis. These reactions typically require controlled temperatures and specific catalysts to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions. The use of continuous flow reactors can also be considered to enhance efficiency and scalability. The choice of solvents, catalysts, and purification methods are crucial to ensure the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tetrazolo[1,5-a]pyridin-8-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, dihydro derivatives, and various substituted this compound derivatives, depending on the specific reagents and conditions used.
Scientific Research Applications
Tetrazolo[1,5-a]pyridin-8-ol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: This compound has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism by which Tetrazolo[1,5-a]pyridin-8-ol exerts its effects involves interactions with specific molecular targets. For instance, its antimicrobial activity may be due to the inhibition of bacterial enzymes or disruption of cell membranes. In cancer research, it may act by inducing apoptosis or inhibiting cell proliferation through specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Tetrazolo[1,5-a]pyrimidine: Similar in structure but contains a pyrimidine ring instead of a pyridine ring.
Pyrazolo[1,5-a]pyrimidine: Another fused heterocyclic compound with a pyrazole and pyrimidine ring.
Uniqueness
Tetrazolo[1,5-a]pyridin-8-ol is unique due to its specific ring structure, which imparts distinct chemical properties and reactivity
Properties
CAS No. |
7477-06-7 |
|---|---|
Molecular Formula |
C5H4N4O |
Molecular Weight |
136.11 g/mol |
IUPAC Name |
tetrazolo[1,5-a]pyridin-8-ol |
InChI |
InChI=1S/C5H4N4O/c10-4-2-1-3-9-5(4)6-7-8-9/h1-3,10H |
InChI Key |
NPYQESFGEYMDLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(=NN=N2)C(=C1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 6-[(3,5-dimethylpiperidin-1-yl)methyl]-4-(3-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11475694.png)
![7-{2-[(2-chlorobenzyl)oxy]-3-methoxyphenyl}-6,7-dihydrothieno[3,2-b]pyridin-5(4H)-one](/img/structure/B11475699.png)
![3-(4-Chlorophenyl)-5-[(6,7-dimethoxy-1,3-benzodioxol-5-yl)methyl]-4,5-dihydro-1,2-oxazole](/img/structure/B11475720.png)

![4-Pyridinemethanamine, N-[3-[4-(cyclopropylamino)-1,2,5-oxadiazol-3-yl]-1,2,4-oxadiazol-5-yl]-](/img/structure/B11475740.png)
![methyl 4-(2-methylphenyl)-6-{[(1-methyl-1H-1,2,4-triazol-5-yl)sulfanyl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11475746.png)
![6-(4-methoxyphenyl)-3-{2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-6,7-dihydro-3H-imidazo[1,5-b][1,2,4]triazole-2,5-dione](/img/structure/B11475757.png)
![3-[1-methyl-4-(4-methylphenyl)-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid](/img/structure/B11475758.png)
![7-Amino-5-[4-(benzyloxy)-3-methoxyphenyl]-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carbonitrile](/img/structure/B11475769.png)
![2-Furancarboxamide, N-[3-amino-2-cyano-1,1-bis(trifluoromethyl)-2-butenyl]-](/img/structure/B11475770.png)
![N-(2-{[(4-bromophenoxy)acetyl]amino}ethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11475772.png)
![ethyl N-acetyl-3,3,3-trifluoro-2-[(2-methoxybenzyl)amino]alaninate](/img/structure/B11475775.png)
![N-(4-fluorophenyl)-2-{[(1-methyl-2-phenyl-1H-indol-3-yl)(oxo)acetyl]amino}benzamide](/img/structure/B11475776.png)
![2-amino-7-[3-(benzyloxy)-4-methoxyphenyl]-6,7-dihydro[1,3]thiazolo[4,5-b]pyridin-5(4H)-one](/img/structure/B11475780.png)
